1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1342842-63-0
VCID: VC5090593
InChI: InChI=1S/C12H12N2O2/c15-12(16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16)
SMILES: C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)O
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1342842-63-0

Cat. No.: VC5090593

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid - 1342842-63-0

Specification

CAS No. 1342842-63-0
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name 2-(2-phenylethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H12N2O2/c15-12(16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16)
Standard InChI Key ZOGFAOYLUSLKCQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}) features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the N1 position with a 2-phenylethyl group and at the C5 position with a carboxylic acid functional group. The IUPAC name, 2-(2-phenylethyl)pyrazole-3-carboxylic acid, reflects its substitution pattern .

Key structural parameters include:

  • Bond lengths: The pyrazole ring exhibits typical bond lengths for aromatic heterocycles, with N-N distances approximating 1.35–1.40 Å and C-N bonds ranging from 1.32–1.38 Å, as observed in analogous pyrazole carboxylates .

  • Dihedral angles: The phenylethyl substituent at N1 introduces steric effects, leading to non-planar conformations. In related structures, dihedral angles between the pyrazole ring and phenyl groups range from 3.55° to 73.60°, depending on intermolecular interactions .

Table 1: Molecular Descriptors of 1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic Acid

PropertyValue/DescriptionSource
Molecular weight216.24 g/mol
SMILESC1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)O
InChIKeyZOGFAOYLUSLKCQ-UHFFFAOYSA-N
Predicted pKa3.27 (carboxylic acid)
Collision cross-section (CCS)148.1 Ų ([M+H]+ adduct)

Synthesis and Modification Strategies

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Melting point130°C (analogous compound)Experimental (est.)
Boiling point308.5°CComputational
SolubilitySoluble in methanolExperimental
LogP2.1 (predicted)ChemAxon

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks

In crystalline states, pyrazole carboxylates often stabilize via:

  • N-H···O hydrogen bonds: Between the pyrazole NH and carboxylate oxygen (bond lengths: 1.976–2.71 Å) .

  • C-H···π interactions: Involving aromatic protons and adjacent phenyl rings (distance: ~3.47 Å) .

For 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, computational studies predict similar stabilization mechanisms, with electrostatic potential (ESP) surfaces highlighting regions of high electron density at the carboxylic oxygen and pyrazole nitrogen .

Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

  • Geometric optimization: B3LYP/def-TZVP calculations on analogous pyrazole oximes showed excellent agreement with X-ray crystallographic data (bond length RMSD < 0.02 Å) .

  • Frontier molecular orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, typical for aromatic heterocycles .

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